![molecular formula C15H12N2O4 B2955102 6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 954253-94-2](/img/structure/B2955102.png)
6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
The compound “6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a methoxyphenyl group, an oxazolo[5,4-b]pyridine core, and a carboxylic acid group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazolo[5,4-b]pyridine core, with the methoxyphenyl and carboxylic acid groups attached at the 6 and 4 positions, respectively. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, and the oxazolo[5,4-b]pyridine core might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the methoxy group could influence its solubility .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives have been recognized for their antimicrobial properties. The substitution pattern on the oxazole ring is pivotal in determining the effectiveness against various microbial strains. For instance, some oxazole compounds have shown potential against Staphylococcus aureus and Streptococcus pyogenes , which are common pathogens responsible for a variety of infections .
Anticancer Properties
The structural complexity of oxazole derivatives allows them to interact with various biological targets, making them suitable candidates for anticancer research. They can function as inhibitors for specific enzymes or proteins that are overexpressed in cancer cells, thereby halting the proliferation of malignant cells .
Antitubercular Agents
Tuberculosis remains a major global health challenge, and new antitubercular agents are constantly being sought. Oxazole derivatives have been explored for their potential to act against the bacteria responsible for tuberculosis, offering a new avenue for treatment options .
Anti-inflammatory Uses
Inflammation is a biological response to harmful stimuli, and chronic inflammation can lead to various diseases. Oxazole derivatives can exhibit anti-inflammatory effects, which may be beneficial in the treatment of chronic inflammatory conditions .
Antidiabetic Effects
Diabetes is a metabolic disorder characterized by high blood sugar levels. Some oxazole derivatives have been found to possess antidiabetic properties, which could be utilized in managing blood glucose levels in diabetic patients .
Antiobesity Applications
Obesity is a growing concern worldwide, and compounds that can modulate body weight are of significant interest. Oxazole derivatives have shown potential in antiobesity research, possibly offering a therapeutic approach to weight management .
Antioxidant Potential
Oxidative stress is implicated in the pathogenesis of numerous diseases. Oxazole derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress, which is beneficial for maintaining cellular health .
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction pathways. Oxazole derivatives can inhibit kinase activity, which is a promising strategy in the treatment of diseases caused by dysregulated kinase signaling, such as certain types of cancer .
Future Directions
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been known to affect various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Oxazole derivatives have been known to elicit various biological responses, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
properties
IUPAC Name |
6-(2-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-8-13-10(15(18)19)7-11(16-14(13)21-17-8)9-5-3-4-6-12(9)20-2/h3-7H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYWIQZCJOOZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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